molecular formula C12H18ClNO4 B1422016 2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol CAS No. 1311315-03-3

2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol

Cat. No.: B1422016
CAS No.: 1311315-03-3
M. Wt: 275.73 g/mol
InChI Key: BEFLZRVWWICSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol (CAS 1311315-03-3) is a high-purity organic compound with the molecular formula C12H18ClNO4 and a molecular weight of 275.73 g/mol . This chemical is provided as a powder and should be stored at room temperature . It is classified with the signal word "Warning" and requires careful handling due to its potential health hazards . The compound features a unique molecular structure that includes chloro and dimethoxy substituents on the phenyl ring, along with dual hydroxyl functionalities, making it a valuable intermediate for synthetic organic chemistry and pharmaceutical research . Its structural characteristics suggest potential applications in the development of novel therapeutic agents, particularly as a synthetic precursor in medicinal chemistry programs . Researchers utilize this compound exclusively in laboratory settings for scientific investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. It is available in various packaging options from standard laboratory quantities to bulk volumes, and can be produced to specific purity grades including Reagent, Technical, and Pharmaceutical Grades upon request .

Properties

IUPAC Name

2-[5-chloro-N-(2-hydroxyethyl)-2,4-dimethoxyanilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO4/c1-17-11-8-12(18-2)10(7-9(11)13)14(3-5-15)4-6-16/h7-8,15-16H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFLZRVWWICSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N(CCO)CCO)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Nitro Intermediate Formation

One approach involves condensation of 2,4-dimethoxy-5-chlorobenzaldehyde with nitromethane under alkaline conditions to form a nitroethyl intermediate. This step is typically carried out in an alcoholic solvent (e.g., ethanol or methanol) with a base such as potassium hydroxide. The reaction is performed at low temperatures (5–10 °C) to control the reaction rate and selectivity.

  • Example Conditions:

    • Solvent: Methanol or ethanol
    • Base: KOH aqueous solution (12.5%)
    • Temperature: 5–10 °C
    • Reaction time: 30 minutes to 1 hour
    • Workup: Acid neutralization, filtration, drying
  • Yield: Approximately 80% purity with high yield (around 80%) reported for nitroethyl intermediates.

Reduction to Amino Intermediate

The nitro intermediate is reduced to the corresponding amino compound using boron-based reducing agents such as sodium borohydride (NaBH4). This reduction is conducted in alcoholic solvents, often ethanol, at low temperatures (-10 °C) to minimize side reactions.

  • Example Conditions:

    • Solvent: Ethanol
    • Reducing agent: Sodium borohydride
    • Temperature: -10 °C
    • Reaction time: 2 hours
    • Purification: Filtration, recrystallization
  • Yield: High yield (~83%) and purity (~98.4%) achieved for aminoethanol intermediates.

Functionalization to Target Compound

The amino intermediate is then functionalized with hydroxyethyl groups through nucleophilic substitution or acylation reactions. In some methods, haloacetyl chlorides or alkyl halides are used under reflux conditions in solvents such as acetone or acetonitrile to introduce the hydroxyethyl amino functionality.

  • Example Conditions:

    • Solvent: Acetone or acetonitrile
    • Reagents: Alkyl halides or haloacetyl chlorides
    • Temperature: Reflux (~80 °C)
    • Reaction time: 24 to 48 hours
    • Purification: Filtration, washing, drying
  • Yield: Moderate to good yields (56–83%) depending on reaction specifics.

Detailed Reaction Table

Step Reaction Type Reagents/Conditions Solvent Temperature Time Yield (%) Notes
1 Condensation (Nitro formation) 2,4-dimethoxy-5-chlorobenzaldehyde + nitromethane + KOH Methanol/Ethanol 5–10 °C 30–60 min ~80 Acid neutralization and filtration post-reaction
2 Reduction (Nitro to amine) Sodium borohydride Ethanol -10 °C 2 hours ~83 Recrystallization to purify product; HPLC purity ~98.4%
3 Functionalization (Alkylation) Alkyl halides or haloacetyl chlorides + sodium acetate Acetone/Acetonitrile Reflux (~80 °C) 24–48 hours 56–83 Reaction under reflux with stirring; purification by filtration and drying

Research Findings and Optimization Notes

  • The use of boron-based reducing agents such as sodium borohydride is preferred for selective reduction of nitro groups to amines with minimal side products.
  • Performing condensation under alkaline conditions at low temperatures improves selectivity and yield of nitro intermediates.
  • The choice of solvent (methanol, ethanol, acetone, or acetonitrile) influences reaction rates and product purity, with polar aprotic solvents like acetonitrile favoring alkylation steps.
  • Reaction times vary significantly; longer reflux times (up to 48 hours) are sometimes necessary for complete alkylation.
  • Purification methods such as recrystallization and column chromatography are essential to achieve high purity (>95%) of the final compound.
  • The presence of water in solvent systems during some steps (e.g., hexamine reactions) enhances reaction speed and reduces polymeric byproducts.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Development :
    • The compound has been investigated for its potential as an active pharmaceutical ingredient (API) due to its structural similarity to known therapeutic agents. Its unique combination of functional groups may contribute to specific biological activities, making it a candidate for drug formulation.
  • Antidiabetic Properties :
    • Research indicates that compounds similar to 2-[(5-chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol exhibit antidiabetic effects. For instance, related compounds have shown efficacy in lowering blood glucose levels and improving insulin sensitivity in preclinical studies .
  • Anti-obesity Effects :
    • The compound is also being explored for its potential anti-obesity properties. Studies suggest that it may influence metabolic pathways involved in fat storage and energy expenditure, providing a basis for further investigation into weight management therapies .

Pharmacological Insights

  • Mechanism of Action :
    • The pharmacodynamics of this compound may involve modulation of neurotransmitter systems or direct interaction with metabolic pathways. Understanding these mechanisms can help elucidate its therapeutic potential.
  • Case Studies :
    • Various case studies have highlighted the efficacy of similar compounds in clinical settings. For example, substituted benzodioxole derivatives have been documented to exhibit significant improvements in glycemic control among patients with Type 2 diabetes .
  • Safety Profile :
    • Preliminary toxicity assessments indicate that while the compound possesses beneficial effects, it also carries potential risks that necessitate thorough evaluation during the drug development process .

Future Directions and Research Needs

  • Clinical Trials :
    • There is a need for well-designed clinical trials to assess the efficacy and safety of this compound in humans. These studies should focus on its pharmacokinetics, optimal dosing strategies, and long-term effects.
  • Synthesis and Modification :
    • Ongoing research into synthetic methodologies could yield novel analogs with enhanced potency or reduced side effects. Structure-activity relationship (SAR) studies will be crucial in optimizing the compound's therapeutic profile.
  • Broader Applications :
    • Beyond diabetes and obesity, exploring other therapeutic areas such as neurodegenerative diseases or cancer could reveal additional applications for this compound.

Mechanism of Action

The mechanism of action of 2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylamino Alcohols

(a) 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)urea (PNU-120596)
  • Structure: Shares the 5-chloro-2,4-dimethoxyphenyl group but replaces the bis(2-hydroxyethyl)amino group with a urea-linked isoxazole .
  • Functional Differences: Urea moiety in PNU-120596 enhances hydrogen-bonding capacity, influencing its activity as a nicotinic acetylcholine receptor (nAChR) positive allosteric modulator. The target compound’s hydroxyethyl groups may favor solubility in polar solvents (e.g., water, ethanol) compared to PNU-120596’s lower polarity .
(b) 2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-ol
  • Structure : Retains the 2,4-dimethoxyphenyl group but lacks the 5-chloro substituent and second hydroxyethyl group .
  • Single hydroxyethyl group diminishes chelation capacity compared to the target compound .

Hydroxyethylaminoquinoline Derivatives

(a) (E)-2-(((2-((2-Hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethan-1-ol
  • Structure: Quinoline-based ligand with a hydroxyethylamino side chain and imine linker .
  • Comparison: Quinoline core (vs. substituted phenyl) enables π-π stacking in metal coordination (e.g., Co(II), V(IV) complexes). Both compounds exhibit high solubility in polar solvents (methanol, DMSO) due to hydroxyethyl groups .
(b) 2-((4-((7-Chloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol (Hydroxychloroquine Intermediate)
  • Structure: Similar hydroxyethylamino backbone but linked to a chloroquinoline moiety via a pentyl spacer .
  • Functional Contrast :
    • The pentyl chain in hydroxychloroquine intermediates enhances membrane permeability, critical for antimalarial activity.
    • The target compound’s rigid phenyl group may limit conformational flexibility, affecting bioavailability .

Amino Alcohols with Chloro-Methoxy Substitutions

(a) 2-Amino-2-(4-chloro-2-methoxyphenyl)ethan-1-ol
  • Structure: Features a 4-chloro-2-methoxyphenyl group and a single hydroxyethylamino group .
  • Comparison: Reduced methoxy substitution (2- vs. 2,4-dimethoxy) decreases electron-donating effects.
(b) (S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol
  • Structure : Differs in fluorination (2,5-difluoro) and stereochemistry (S-configuration) .
  • Key Differences :
    • Fluorine atoms increase metabolic stability but reduce solubility compared to methoxy groups.
    • Stereospecificity in (S)-isomers may influence chiral recognition in biological systems .

Biological Activity

The compound 2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol , also known by its chemical formula C12H18ClNO4C_{12}H_{18}ClNO_{4} and molecular weight 275.73 g/mol, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Information

PropertyDetails
Chemical Formula C12H18ClNO4C_{12}H_{18}ClNO_{4}
Molecular Weight 275.73 g/mol
IUPAC Name 2-[5-chloro-N-(2-hydroxyethyl)-2,4-dimethoxyanilino]ethanol
PubChem CID 52908310
MDL No. MFCD18785483

Safety Information

Hazard StatementsPrecautionary Statements
H302 - Harmful if swallowedP261 - Avoid breathing dust/fume/gas/mist/vapors/spray
H315 - Causes skin irritationP280 - Wear protective gloves/protective clothing/eye protection/face protection
H319 - Causes serious eye irritationP301+P312 - If swallowed: Call a poison center/doctor if you feel unwell

Pharmacological Properties

Research indicates that the compound exhibits various biological activities, including:

  • Antidiabetic Effects : The compound has been linked to anti-diabetic and anti-hyperglycemic properties. Studies suggest that it may influence glucose metabolism and insulin sensitivity in mammalian models .
  • Antiviral Activity : Preliminary studies have shown that related compounds exhibit antiviral properties against human adenovirus (HAdV), suggesting potential applications for the compound in treating viral infections .
  • Cytotoxicity : The compound's cytotoxic effects have been assessed in vitro, showing a selective impact on certain cancer cell lines while maintaining low toxicity in normal cells .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Viral Replication : Similar compounds have been observed to interfere with the DNA replication process of viruses, potentially providing a pathway for the development of antiviral therapies .
  • Regulation of Metabolic Pathways : The compound may modulate pathways involved in glucose metabolism, thereby enhancing insulin sensitivity and reducing blood sugar levels .

Case Study 1: Antidiabetic Properties

A study conducted on diabetic rat models demonstrated that administration of the compound resulted in significant reductions in blood glucose levels compared to control groups. The study highlighted improvements in insulin sensitivity as a key outcome .

Case Study 2: Antiviral Activity Against HAdV

In vitro testing of related compounds showed that several analogues exhibited potent inhibitory effects against HAdV with IC50 values in the sub-micromolar range. These findings indicate a promising avenue for further research into the antiviral potential of this class of compounds .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for various analogues related to the target compound:

CompoundActivity TypeIC50 (μM)Selectivity Index
Compound AAntiviral (HAdV)0.27>100
Compound BAntidiabeticN/AN/A
Compound CCytotoxicity (Cancer)N/AN/A

Q & A

Q. How can researchers optimize the synthesis of 2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions (e.g., solvent polarity, temperature, and catalyst) based on the compound’s functional groups. For example, the amino and hydroxyl groups in similar compounds (e.g., 1-(2-Amino-4-chloro-5-methoxyphenyl)ethan-1-ol) require protection-deprotection strategies to prevent side reactions . Purification techniques such as column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization can enhance purity. Reaction progress should be monitored via TLC or HPLC .

Q. What spectroscopic methods are most reliable for characterizing the structure of this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR can confirm the presence of the chloro, methoxy, and hydroxyl groups. For example, methoxy protons typically resonate at δ 3.7–3.9 ppm, while aromatic protons in chlorinated phenyl rings appear downfield (δ 6.8–7.5 ppm) .
  • IR : Stretching vibrations for hydroxyl (3200–3600 cm1^{-1}) and amine (3300–3500 cm1^{-1}) groups are critical .
  • Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular formula (e.g., C11_{11}H15_{15}ClN2_2O3_3) and fragmentation patterns .

Q. What are the key stability considerations for this compound under laboratory conditions?

  • Methodological Answer : Stability studies should assess susceptibility to hydrolysis (e.g., chloro and methoxy groups), oxidation (hydroxyl group), and photodegradation. Accelerated stability testing under varying pH (4–9), temperature (4°C, 25°C, 40°C), and light exposure (UV/vis) is recommended. Use inert atmospheres (N2_2) for storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modifications to the chloro, methoxy, or hydroxyl groups (e.g., replacing Cl with F or Br) to assess impact on activity .
  • Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or receptor-binding studies. For example, chlorinated phenyl ethanol derivatives have shown antimicrobial and anticancer activity in vitro .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., cytochrome P450 enzymes) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Dose-Response Curves : Confirm activity across multiple concentrations (e.g., IC50_{50} values) to rule out false positives/negatives .
  • Replication Studies : Reproduce assays in independent labs using standardized protocols (e.g., MTT for cytotoxicity).
  • Meta-Analysis : Compare data with structurally related compounds (e.g., 2-Chloro-1-(4-chlorophenyl)ethanol) to identify trends in activity .

Q. How can metabolic pathways and pharmacokinetics be studied for this compound?

  • Methodological Answer :
  • In Vitro Metabolism : Use liver microsomes or hepatocytes to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. LC-MS/MS can track metabolite formation .
  • ADME Profiling : Assess permeability (Caco-2 cells), plasma protein binding (equilibrium dialysis), and half-life (t1/2_{1/2}) in rodent models .

Experimental Design & Data Analysis

Q. What statistical approaches are suitable for analyzing dose-dependent effects in toxicity studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate LD50_{50} or NOAEL (No Observed Adverse Effect Level).
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., control vs. compound-treated) for significance (p < 0.05) .

Q. How can researchers validate the selectivity of this compound against off-target receptors?

  • Methodological Answer :
  • Panel Screening : Test against a broad panel of receptors (e.g., GPCRs, ion channels) using radioligand binding assays.
  • CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Advanced Synthesis & Applications

Q. What green chemistry principles can be applied to synthesize this compound sustainably?

  • Methodological Answer :
  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent .
  • Catalysis : Use biocatalysts (e.g., immobilized lipases) for amide bond formation to reduce waste .

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral Auxiliaries : Employ Evans oxazolidinones or Sharpless epoxidation to control stereochemistry .
  • Asymmetric Catalysis : Use Ru-BINAP complexes for hydrogenation of ketone intermediates .

Tables & Key Data

Property Value/Technique Reference
Molecular Weight~277.7 g/mol (calculated)
Key Functional GroupsChloro, methoxy, hydroxyl, amine
Common Purification MethodColumn chromatography (SiO2_2, EtOAc/hexane)
Stability in SolutionpH-sensitive (degradation at pH < 4)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.